RS-93522

Descripción

Propiedades

Número CAS |

104060-12-0 |

|---|---|

Fórmula molecular |

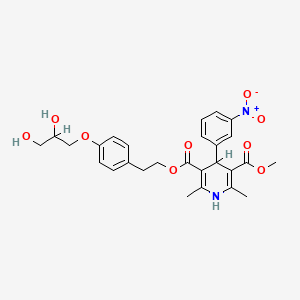

C27H30N2O9 |

Peso molecular |

526.5 g/mol |

Nombre IUPAC |

5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |

Clave InChI |

QLNAYPDWIWUVHP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS-93522

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-93522 is a dihydropyridine derivative that exhibits a dual mechanism of action as both a calcium channel antagonist and a phosphodiesterase (PDE) inhibitor. This unique pharmacological profile confers upon it vasodilatory and negative inotropic properties. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data and illustrative signaling pathways. Due to the apparent discontinuation of its development, publicly available data is limited; therefore, this guide synthesizes the existing information and extrapolates mechanistic details based on its established drug classes.

Core Mechanism of Action

This compound's pharmacological effects stem from two primary molecular interactions:

-

Calcium Channel Antagonism: As a member of the dihydropyridine class, this compound is presumed to act as an antagonist of L-type voltage-gated calcium channels. These channels are crucial for calcium influx into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound inhibits the downstream signaling cascades that lead to muscle contraction.

-

Phosphodiesterase Inhibition: this compound has been shown to inhibit phosphodiesterase activity. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various cellular processes. Inhibition of PDE leads to an accumulation of these cyclic nucleotides, resulting in the activation of downstream protein kinases and subsequent physiological effects.

Quantitative Data

The available quantitative data for this compound's activity is limited. The following table summarizes the reported inhibitory concentration.

| Parameter | Value | Cell/Tissue System |

| IC50 (Phosphodiesterase Inhibition) | 1.6 x 10-5 M | Myocardial homogenates |

Signaling Pathways

Calcium Channel Antagonism in Vascular Smooth Muscle

This compound's vasodilatory effect is primarily mediated by its blockade of L-type calcium channels in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.

An In-depth Technical Guide to the Discovery and Synthesis of RS-93522

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-93522 is a dihydropyridine-based molecule investigated for its potential therapeutic applications. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The core of this compound's pharmacological profile lies in its dual mechanism of action as a potent calcium channel antagonist and a phosphodiesterase inhibitor. This guide details its chemical properties, a proposed synthetic route, and the experimental protocols for evaluating its biological activity. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound, developed by Roche Bioscience, is a calcium channel antagonist belonging to the dihydropyridine class of compounds.[1] Its development was ultimately discontinued, but its unique dual-action profile as both a calcium channel blocker and a phosphodiesterase inhibitor presents a continued interest from a medicinal chemistry perspective. This guide aims to consolidate the available technical information on this compound.

Chemical Properties and Data

This compound is chemically defined as 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | PubChem |

| Molecular Formula | C27H30N2O9 | PubChem |

| Molecular Weight | 526.5 g/mol | PubChem |

| CAS Number | 104060-12-0 | PubChem |

Synthesis of this compound

A detailed, step-by-step synthesis of this compound has not been explicitly published. However, based on the well-established Hantzsch dihydropyridine synthesis and analogous patented procedures for similar compounds, a plausible synthetic route is proposed. The key is the preparation of the specific side-chain ester, followed by the classical Hantzsch condensation.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Synthesis of the key intermediate: 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate.

-

Hantzsch condensation: Reaction of the key intermediate with methyl acetoacetate, 3-nitrobenzaldehyde, and a nitrogen source to form the dihydropyridine ring.

Caption: Proposed overall synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate

This intermediate can be prepared from 4-hydroxyphenethyl alcohol and (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate, followed by esterification with ethyl acetoacetate and deprotection.

-

Alkylation: React 4-hydroxyphenethyl alcohol with (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate in the presence of a base like potassium carbonate in a suitable solvent such as acetone to yield 2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)ethan-1-ol.

-

Transesterification: The resulting alcohol is then reacted with methyl acetoacetate under acidic or basic catalysis to form the corresponding acetoacetate ester.

-

Deprotection: The acetonide protecting group is removed using acidic conditions (e.g., aqueous HCl) to yield the diol, 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate.

Step 2: Hantzsch Dihydropyridine Synthesis of this compound

This step follows the classical Hantzsch reaction protocol.

-

In a round-bottom flask, combine one equivalent of 2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl acetoacetate, one equivalent of methyl acetoacetate, and one equivalent of 3-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Add a slight excess of an ammonia source, such as ammonium hydroxide or ammonium acetate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a calcium channel antagonist and a phosphodiesterase inhibitor.

Calcium Channel Antagonism

As a dihydropyridine, this compound is expected to block L-type calcium channels in vascular smooth muscle, leading to vasodilation.

Caption: Mechanism of calcium channel antagonism by this compound.

Phosphodiesterase Inhibition

This compound also inhibits phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of this enzyme leads to increased intracellular levels of these second messengers.

Caption: Mechanism of phosphodiesterase inhibition by this compound.

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activity of this compound.

| Assay | Parameter | Value | Cell/Tissue System |

| Calcium Channel Antagonism | IC50 | 10 nM | Cultured Vascular Smooth Muscle Cells (45Ca uptake) |

| Phosphodiesterase Inhibition | IC50 | 1.6 x 10-5 M | Myocardial Homogenates |

Experimental Protocols for Biological Assays

Calcium Channel Antagonist Activity Assay (45Ca Uptake)

This protocol is based on the methodology used for evaluating dihydropyridine calcium channel blockers in cultured vascular smooth muscle cells.

-

Cell Culture: Culture vascular smooth muscle cells to confluence in appropriate media.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in a buffer solution for a specified time.

-

Depolarization and 45Ca2+ Addition: Depolarize the cells using a high potassium solution to open voltage-gated calcium channels, and simultaneously add 45Ca2+.

-

Incubation: Incubate for a short period (e.g., 5 minutes) to allow for 45Ca2+ uptake.

-

Washing: Rapidly wash the cells with an ice-cold stop solution (e.g., containing LaCl3) to remove extracellular 45Ca2+.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular 45Ca2+ using a liquid scintillation counter.

-

Data Analysis: Plot the 45Ca2+ uptake against the concentration of this compound to determine the IC50 value.

Phosphodiesterase Inhibition Assay ([3H]-cGMP Hydrolysis)

This protocol is a standard method for measuring phosphodiesterase activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and other necessary components.

-

Enzyme and Inhibitor Addition: Add the myocardial homogenate (as the source of phosphodiesterase) and varying concentrations of this compound to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [3H]-cGMP as the substrate.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by boiling or adding a stop solution.

-

Conversion to [3H]-Guanosine: Add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine.

-

Separation: Separate the charged [3H]-5'-GMP from the uncharged [3H]-guanosine using an anion-exchange resin.

-

Scintillation Counting: Measure the radioactivity of the [3H]-guanosine in the eluate.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a molecule with a noteworthy dual pharmacology as a calcium channel antagonist and a phosphodiesterase inhibitor. While its clinical development was not pursued, the information presented in this technical guide provides a valuable resource for researchers interested in the structure-activity relationships of dihydropyridines and the potential for designing dual-action cardiovascular agents. The proposed synthetic route and detailed experimental protocols offer a foundation for further investigation and synthesis of this compound and its analogs.

References

Early In-Vitro Pharmacology of RS-93522: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early in-vitro studies of RS-93522, a dihydropyridine derivative identified as a potent calcium channel antagonist with secondary phosphodiesterase inhibitory activity. The data presented herein is primarily derived from a key study that characterized its dual mechanism of action in vascular and cardiac models. Due to the discontinuation of its development, publicly available data is limited.

Core Pharmacological Profile

This compound is a dihydropyridine calcium channel blocker that was under development by Roche Bioscience.[1] Early in-vitro research established its potent inhibitory effects on L-type calcium channels, comparable to nifedipine, and also revealed its ability to inhibit phosphodiesterase (PDE), a mechanism that could contribute to its overall cardiovascular effects.[1]

Quantitative In-Vitro Data

The following tables summarize the key quantitative data from the initial in-vitro pharmacological profiling of this compound.

Table 1: Calcium Channel Antagonist Activity [1]

| Parameter | Cell Type | Value | Comparator (Nifedipine) |

| IC50 (45Ca uptake) | Cultured Vascular Smooth Muscle Cells | 10 nM | 7 nM |

| IC50 (Contraction) | Cultured Chick Embryo Ventricular Cells | 79 nM | Not Reported |

Table 2: Phosphodiesterase Inhibitory Activity [1]

| Parameter | Tissue Preparation | Value | Comparator (Milrinone) |

| IC50 (PDE Inhibition) | Myocardial Homogenates | 16 µM | Similar Potency & Efficacy |

Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct signaling pathways critical to cardiovascular function: voltage-gated L-type calcium channels and cyclic nucleotide phosphodiesterases.

L-type Calcium Channel Blockade

As a dihydropyridine, this compound is understood to bind to the α1 subunit of the L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle and cardiac myocytes. This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby reducing the influx of extracellular calcium upon membrane depolarization. The reduction in intracellular calcium in vascular smooth muscle leads to vasodilation.

Caption: L-type Calcium Channel Blockade by this compound.

Phosphodiesterase (PDE) Inhibition

This compound also inhibits phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels. In cardiac myocytes, elevated cAMP can lead to a positive inotropic effect by enhancing calcium influx through L-type calcium channels. In vascular smooth muscle, increased cAMP promotes relaxation. This secondary mechanism may potentiate the vasodilatory effects of this compound and potentially offset some of the negative inotropic effects of calcium channel blockade.

Caption: Phosphodiesterase Inhibition by this compound.

Experimental Protocols

Disclaimer: The full text of the primary research on this compound was not publicly available. The following protocols are detailed based on the information in the published abstract and are supplemented with standard methodologies for these types of in-vitro assays.

45Ca2+ Uptake Assay in Cultured Vascular Smooth Muscle Cells

Objective: To determine the inhibitory effect of this compound on calcium influx in vascular smooth muscle cells.

Methodology:

-

Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate media and seeded into multi-well plates.

-

Pre-incubation: Cells are washed with a physiological salt solution and then pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Depolarization and 45Ca2+ Addition: Depolarization is induced, typically using a high-potassium solution, to open voltage-gated calcium channels. Immediately following depolarization, 45Ca2+ is added to the wells.

-

Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for 45Ca2+ uptake.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 45Ca2+ is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of 45Ca2+ uptake is normalized to the protein content of each well. The IC50 value is calculated by plotting the percentage inhibition of 45Ca2+ uptake against the log concentration of this compound.

Myocyte Contraction Assay using Optical-Video System

Objective: To assess the effect of this compound on the contractility of cardiac myocytes.

Methodology:

-

Cell Culture: Chick embryo ventricular cells are isolated and cultured on coverslips until they form a spontaneously beating monolayer.

-

Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope equipped with a high-speed camera. The cells are superfused with a physiological buffer.

-

Baseline Recording: Baseline contractile activity is recorded for a set period.

-

Compound Administration: Varying concentrations of this compound are added to the superfusion buffer.

-

Data Acquisition: The contractile movements of the myocytes are recorded as a video file.

-

Data Analysis: The video is analyzed using software that tracks the movement of the cell edges or internal structures. Parameters such as the amplitude and velocity of contraction and relaxation are quantified. The IC50 for the reduction in contraction amplitude is then determined.

Phosphodiesterase Activity Assay

Objective: To measure the inhibitory effect of this compound on phosphodiesterase activity.

Methodology:

-

Tissue Homogenization: Myocardial tissue is homogenized in a buffer to release intracellular enzymes.

-

Assay Reaction: The homogenate is incubated with a known amount of cAMP (the substrate) and varying concentrations of this compound.

-

Enzyme Reaction: The phosphodiesterase in the homogenate will convert cAMP to AMP.

-

Termination and Quantification: The reaction is stopped, and the amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

-

Data Analysis: The percentage inhibition of PDE activity is calculated for each concentration of this compound, and the IC50 value is determined.

Experimental Workflow Visualization

Caption: Overview of In-Vitro Experimental Workflow for this compound.

References

An In-depth Technical Guide to RS-93522 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of RS-93522, a potent L-type calcium channel blocker belonging to the 1,4-dihydropyridine (DHP) class of compounds. This document delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of this important class of molecules, offering valuable insights for researchers engaged in the discovery and development of novel cardiovascular drugs.

Introduction to this compound and the 1,4-Dihydropyridine Core

This compound, chemically known as 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a notable example of an asymmetrically substituted 1,4-dihydropyridine. The 1,4-DHP scaffold is a cornerstone in cardiovascular pharmacology, with numerous approved drugs like nifedipine, amlodipine, and felodipine used in the treatment of hypertension and angina. These compounds exert their therapeutic effects by blocking the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels, leading to vasodilation.

The core structure of these molecules, including this compound, features a 1,4-dihydropyridine ring with key substituents that dictate their pharmacological properties. The 4-aryl group, typically a substituted phenyl ring, is crucial for activity. In the case of this compound, this is a 3-nitrophenyl group, an electron-withdrawing substituent known to enhance potency. The ester groups at the C3 and C5 positions are also critical for receptor binding and can be modified to modulate activity, tissue selectivity, and pharmacokinetic profiles. Asymmetrical substitution at these ester positions, as seen in this compound, can lead to compounds with improved pharmacological characteristics compared to their symmetrical counterparts.

Synthesis of this compound Analogs

The primary method for synthesizing the 1,4-dihydropyridine core of this compound and its analogs is the Hantzsch dihydropyridine synthesis. This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.

For the synthesis of asymmetrically substituted 1,4-dihydropyridines like this compound, a modified Hantzsch synthesis is employed. This generally involves a two-step process where a Michael addition of a 3-aminocrotonic acid ester to an arylidene acetoacetic acid ester is followed by ring closure.

General Synthetic Scheme for Asymmetric 1,4-Dihydropyridine Analogs:

-

Step 1: Knoevenagel Condensation: An aromatic aldehyde (e.g., 3-nitrobenzaldehyde) is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base like piperidine to form an arylidene β-ketoester.

-

Step 2: Michael Addition and Cyclization: The resulting arylidene β-ketoester is then reacted with a different β-ketoester that has been converted to an enamine (e.g., by reaction with ammonia or an ammonium salt) to form the 1,4-dihydropyridine ring.

To introduce the specific side chains of this compound and its analogs, functionalized β-ketoesters are required. For instance, to obtain the 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] ester of this compound, a corresponding functionalized acetoacetate would be used in the synthesis.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of 1,4-dihydropyridine derivatives is highly dependent on their structural features. Key SAR points for this class of compounds include:

-

The 1,4-Dihydropyridine Ring: This ring is essential for activity. Oxidation to the corresponding pyridine ring results in a loss of calcium channel blocking activity.

-

The 4-Aryl Group: A substituted phenyl ring at the 4-position is optimal for high potency. Electron-withdrawing groups, such as a nitro group at the meta or ortho position of the phenyl ring, generally enhance activity.

-

The C3 and C5 Ester Groups: These groups are critical for binding to the L-type calcium channel. The nature and size of the ester substituents significantly influence potency and tissue selectivity. Asymmetrical esters often lead to higher activity compared to symmetrical ones. The presence of bulky and functionalized ester groups can modulate the pharmacokinetic properties of the compounds, potentially leading to a longer duration of action. For instance, the introduction of ether or diol moieties in the side chains can affect solubility and metabolism.

-

Substituents at C2 and C6: Small alkyl groups, typically methyl groups, at these positions are generally preferred for optimal activity.

Experimental Protocols for In Vitro Evaluation

The evaluation of this compound analogs and other 1,4-dihydropyridine derivatives typically involves a series of in vitro assays to determine their potency and mechanism of action as L-type calcium channel blockers.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the test compounds for the L-type calcium channel. These assays typically use a radiolabeled 1,4-dihydropyridine with high affinity, such as [³H]nitrendipine or --INVALID-LINK---PN200-110, and membrane preparations from tissues rich in L-type calcium channels, such as the heart or brain.

Detailed Methodology for a Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Tissues (e.g., rat heart ventricles or cerebral cortex) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250-500 µL.

-

To each tube or well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (e.g., 0.1-1.0 nM [³H]nitrendipine).

-

Increasing concentrations of the unlabeled test compound (or a known competitor for determining non-specific binding, e.g., 1 µM nifedipine).

-

The membrane preparation (typically 50-200 µg of protein).

-

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) to separate the bound from the free radioligand.

-

The filters are quickly washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of the compounds to inhibit the influx of calcium through L-type calcium channels in intact cells or tissues.

-

Calcium Flux Assays: These assays use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium concentration in response to depolarization.

-

Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or HEK293 cells stably expressing the channel) are loaded with a calcium-sensitive dye.

-

The cells are then pre-incubated with the test compound before being depolarized with a high concentration of potassium chloride (KCl).

-

The change in fluorescence, which corresponds to the influx of calcium, is measured using a fluorescence plate reader or a microscope.

-

The IC₅₀ value for the inhibition of calcium influx is then determined.

-

-

Electrophysiology (Patch-Clamp): This technique directly measures the ionic currents flowing through individual ion channels.

-

Whole-cell patch-clamp recordings are performed on cells expressing L-type calcium channels.

-

The cells are held at a negative membrane potential, and depolarizing voltage steps are applied to elicit calcium currents.

-

The test compound is applied to the cell, and the reduction in the peak calcium current is measured to determine the inhibitory effect.

-

Signaling Pathways and Experimental Workflows

L-Type Calcium Channel Signaling Pathway

The following diagram illustrates the signaling pathway of L-type calcium channels and their inhibition by 1,4-dihydropyridine derivatives like this compound.

Caption: L-type calcium channel signaling cascade and its inhibition.

Experimental Workflow for Screening this compound Derivatives

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives.

Caption: High-throughput screening workflow for this compound analogs.

Quantitative Data on this compound Analogs

Due to the proprietary nature of much drug development research, extensive public-domain data on a wide range of direct this compound structural analogs is limited. However, the following table presents representative data for well-known 1,4-dihydropyridine calcium channel blockers to illustrate the impact of structural modifications on binding affinity. This data is compiled from various scientific publications and serves as a benchmark for evaluating new analogs.

| Compound | 4-Aryl Substituent | C3-Ester | C5-Ester | IC₅₀ (nM) for [³H]Nitrendipine Binding |

| Nifedipine | 2-Nitrophenyl | -COOCH₃ | -COOCH₃ | 1.4 |

| Nitrendipine | 3-Nitrophenyl | -COOCH₂CH₃ | -COOCH₃ | 0.8 |

| Nimodipine | 3-Nitrophenyl | -COOCH(CH₃)₂ | -COOCH₂CH₂OCH₃ | 1.1 |

| Felodipine | 2,3-Dichlorophenyl | -COOCH₂CH₃ | -COOCH₃ | 0.5 |

| Amlodipine | 2-Chlorophenyl | -COOCH₂CH₃ | -COOCH₂CH₂NH₂ | 3.2 |

Note: IC₅₀ values can vary depending on the experimental conditions (e.g., tissue source, radioligand concentration, temperature).

Conclusion

The 1,4-dihydropyridine scaffold, exemplified by this compound, continues to be a highly fruitful area for the development of potent and selective L-type calcium channel blockers. A thorough understanding of the synthesis, structure-activity relationships, and in vitro evaluation methods is crucial for the rational design of novel analogs with improved therapeutic profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of cardiovascular drugs. Further exploration of asymmetrically substituted dihydropyridines with functionalized side chains, akin to this compound, holds significant promise for discovering compounds with enhanced potency, tissue selectivity, and pharmacokinetic properties.

Preliminary Toxicity Assessment of RS-93522: A Technical Guide for Drug Development Professionals

Disclaimer: As of the latest available information, specific preliminary toxicity data for the compound RS-93522 is not publicly accessible. This technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected preliminary toxicity assessment for a compound of this class—a dihydropyridine derivative. The data presented herein is representative and synthesized from the known toxicological profiles of similar dihydropyridine calcium channel blockers and established preclinical testing guidelines.

Introduction

This compound, with the chemical name 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, belongs to the dihydropyridine class of molecules. These compounds are typically L-type calcium channel blockers, a class of drugs widely used in the treatment of hypertension and angina. The preliminary toxicity evaluation of a new chemical entity (NCE) like this compound is critical for identifying potential hazards, establishing a safe starting dose for clinical trials, and defining the toxicological profile. This guide outlines the standard battery of non-clinical toxicity studies expected for a compound of this nature, including acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology assessments.

Expected Pharmacological Profile and Potential Toxicities

Dihydropyridine calcium channel blockers primarily act by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[1][2] The most common toxicities associated with this class of compounds are extensions of their pharmacological effects.[1][3]

Expected Primary Pharmacodynamic Effects:

-

Peripheral vasodilation

-

Reduction in blood pressure

-

Reflex tachycardia

Potential Adverse Effects at Supratherapeutic Doses:

-

Exaggerated hypotension[1]

-

Severe reflex tachycardia[1]

-

In severe overdoses, loss of vascular selectivity can lead to negative inotropic effects and bradyarrhythmias.[1]

-

Other potential effects include altered mental status, metabolic acidosis, and hyperglycemia.[1]

Data Presentation: Representative Preliminary Toxicity Data

The following tables summarize the expected quantitative data from a standard preliminary toxicity evaluation of a dihydropyridine derivative.

Table 1: Representative Acute Oral Toxicity Data in Rodents

| Species/Strain | Sex | No. of Animals per Group | Dose (mg/kg) | Mortality | Clinical Signs | Estimated LD50 (mg/kg) |

| Sprague-Dawley Rat | Male | 5 | 0 (Vehicle) | 0/5 | No observable signs | >2000 |

| 5 | 500 | 0/5 | Mild hypoactivity | |||

| 5 | 1000 | 1/5 | Hypoactivity, piloerection, ataxia | |||

| 5 | 2000 | 3/5 | Severe hypoactivity, ataxia, bradypnea | |||

| CD-1 Mouse | Female | 5 | 0 (Vehicle) | 0/5 | No observable signs | ~1500 |

| 5 | 500 | 0/5 | No observable signs | |||

| 5 | 1000 | 2/5 | Hypoactivity, tremors | |||

| 5 | 2000 | 4/5 | Severe hypoactivity, tremors, convulsions |

Table 2: Representative 28-Day Repeat-Dose Oral Toxicity Study in Rats - Key Findings

| Parameter | Vehicle Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (250 mg/kg/day) |

| Mortality | 0% | 0% | 0% | 10% |

| Body Weight Change (Day 28) | +25% | +24% | +18% | +10% |

| Heart Rate (Day 28, bpm) | 350 ± 20 | 380 ± 25 | 450 ± 30 | 550 ± 40 |

| Mean Arterial Pressure (Day 28, mmHg) | 100 ± 5 | 95 ± 6 | 80 ± 7 | 65 ± 8 |

| Key Clinical Chemistry Changes | None | None | Mild elevation in ALT, AST | Moderate elevation in ALT, AST, BUN* |

| Key Histopathology Findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy (liver) | Mild to moderate centrilobular hypertrophy (liver), mild renal tubular degeneration |

| No-Observed-Adverse-Effect Level (NOAEL) | - | 10 mg/kg/day | - | - |

* Statistically significant difference from vehicle control (p < 0.05)

Table 3: Representative Genotoxicity Profile

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 0.1 - 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 µM | Negative |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | 100, 500, 1000 mg/kg | Negative |

Table 4: Representative Safety Pharmacology - Core Battery Findings

| System | Study Type | Species | Key Findings |

| Cardiovascular | In vivo telemetry | Beagle Dog | Dose-dependent increase in heart rate and decrease in blood pressure. No significant effect on ECG intervals (including QT). |

| hERG in vitro patch clamp | HEK293 cells | IC50 > 30 µM (low risk of Torsades de Pointes) | |

| Central Nervous System | Functional Observational Battery (FOB) | Rat | At high doses (>500 mg/kg), hypoactivity, ataxia, and decreased muscle tone observed. |

| Respiratory | Whole-body plethysmography | Rat | No significant effects on respiratory rate or tidal volume at doses up to 1000 mg/kg. |

Experimental Protocols

Detailed methodologies for the key experiments cited above are outlined below, based on international regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Acute Oral Toxicity Study (as per OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound and to identify the dose range for subsequent studies.

-

Species: Rat (Sprague-Dawley) and Mouse (CD-1), typically using one sex initially (the more sensitive sex if known) or females by default.

-

Dosing: A single oral gavage administration of the test substance. A stepwise procedure is used where a group of three animals is dosed at a time. The starting dose is selected based on available structure-activity relationship data.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dose. Observations are made immediately after dosing, at 4 hours, and then daily.

-

Endpoint: The primary endpoint is mortality, allowing for the estimation of the LD50. Clinical signs of toxicity are also recorded in detail. A gross necropsy is performed on all animals at the end of the study.

28-Day Repeat-Dose Oral Toxicity Study (as per OECD Guideline 407)

-

Objective: To characterize the toxicological profile of this compound following repeated administration and to identify potential target organs and a No-Observed-Adverse-Effect Level (NOAEL).[4]

-

Species: Rat (one rodent species) and Dog (one non-rodent species) are typically used.[4]

-

Groups: At least three dose groups (low, mid, high) and a vehicle control group, with an equal number of male and female animals in each group.[5] A recovery group may be included for the high dose and control groups to assess the reversibility of any toxic effects.

-

Dosing: Daily oral gavage for 28 consecutive days.

-

Parameters Monitored:

-

In-life: Clinical signs, body weight, food consumption, ophthalmology, and detailed clinical observations.

-

Cardiovascular: Electrocardiography (ECG) and blood pressure measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Anatomic Pathology: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any target organs from other dose groups.

-

Genotoxicity Assay Battery

A standard battery of tests is conducted to assess the genotoxic potential of this compound.[6]

-

Bacterial Reverse Mutation (Ames) Test (as per OECD Guideline 471):

-

Objective: To detect point mutations (base-pair substitutions and frameshifts).[7][8]

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains, and the number of revertant colonies is counted.

-

-

In Vitro Chromosomal Aberration Assay (as per OECD Guideline 473):

-

Objective: To identify substances that cause structural chromosomal damage.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Procedure: Cells are exposed to the test substance, with and without S9 metabolic activation. Cells are harvested at a predetermined time, and metaphase chromosomes are examined for structural aberrations.

-

-

In Vivo Micronucleus Test (as per OECD Guideline 474):

-

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.

-

Test System: Bone marrow erythrocytes of mice or rats.

-

Procedure: Animals are administered the test substance (usually two doses, 24 hours apart). Bone marrow is collected, and polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei.

-

Safety Pharmacology Core Battery (as per ICH S7A Guideline)

The objective of the safety pharmacology core battery is to investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[9][10][11]

-

Cardiovascular System:

-

In Vivo: Conscious, telemetered animals (e.g., dogs, non-human primates) are used to assess effects on blood pressure, heart rate, and ECG parameters.[12]

-

In Vitro: A hERG potassium channel assay is conducted to assess the potential for QT interval prolongation and proarrhythmic risk.

-

-

Central Nervous System:

-

Procedure: A functional observational battery (FOB) or Irwin test in rodents is used to evaluate effects on behavior, coordination, sensory and motor function, and autonomic activity.[12]

-

-

Respiratory System:

-

Procedure: Whole-body plethysmography in conscious rodents is used to measure respiratory rate, tidal volume, and minute volume.[12]

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action for a dihydropyridine like this compound.

Experimental Workflow

Caption: General workflow for preliminary toxicity assessment.

References

- 1. droracle.ai [droracle.ai]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Calcium channel blocker toxicity - Wikipedia [en.wikipedia.org]

- 4. Repeated Dose Toxicity - Creative Animodel [creative-animodel.com]

- 5. altasciences.com [altasciences.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

In-Silico Modeling of RS-93522 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-93522 is a compound recognized for its dual antagonism of L-type calcium channels and inhibition of phosphodiesterase (PDE) activity. This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow designed to elucidate the molecular interactions of this compound with its primary targets: the alpha-1 subunit of the L-type calcium channel (Cav1.2) and cardiac phosphodiesterase 3A (PDE3A). This document outlines detailed methodologies for molecular docking and molecular dynamics simulations, alongside experimental protocols for the validation of in-silico findings. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction

This compound is a small molecule that has demonstrated potent biological activity as both a calcium channel antagonist and a phosphodiesterase inhibitor. The compound's therapeutic potential, particularly in the context of cardiovascular diseases, warrants a detailed understanding of its mechanism of action at the molecular level. In-silico modeling offers a powerful approach to investigate the binding modes and interaction dynamics of this compound with its protein targets, thereby guiding further drug development and optimization efforts.

This guide presents a hypothetical, yet plausible, in-silico study of this compound, detailing the computational strategies and complementary experimental validations necessary to build a robust model of its pharmacological activity.

Molecular Targets of this compound

The primary molecular targets for this in-silico investigation are:

-

L-type Calcium Channel (Cav1.2): A voltage-gated ion channel crucial for cardiac muscle contraction. The alpha-1C subunit (CACNA1C) is the pore-forming subunit and the primary binding site for dihydropyridine-class calcium channel blockers.

-

Phosphodiesterase 3A (PDE3A): A key enzyme in the cardiac cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the degradation of cAMP. Inhibition of PDE3A leads to increased intracellular cAMP levels, resulting in positive inotropic effects.[1]

In-Silico Modeling Workflow

A multi-step computational approach is proposed to model the interactions of this compound with its targets. This workflow is designed to predict the binding affinity and stability of the ligand-protein complexes.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound is obtained from the PubChem database (CID 128487).[2] The ligand is prepared using molecular modeling software to assign appropriate atom types and charges, and to generate a low-energy conformation.

-

Protein Preparation: The crystal structures of the human L-type calcium channel alpha-1 subunit (e.g., PDB ID: 8HMA) and human phosphodiesterase 3A (e.g., from a homologous structure like PDE3B, PDB ID: 8SYC) are obtained from the Protein Data Bank.[3][4] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active sites are defined based on known ligand binding pockets.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the active sites of Cav1.2 and PDE3A. A Lamarckian genetic algorithm or a similar stochastic search method can be employed to explore the conformational space of the ligand. The results are ranked based on a scoring function that estimates the binding free energy.

Molecular Dynamics Simulation

The most promising docked poses of the this compound-protein complexes are subjected to molecular dynamics (MD) simulations using software such as GROMACS.[5][6][7][8][9] MD simulations provide insights into the dynamic behavior and stability of the complexes over time in a simulated physiological environment.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data derived from the in-silico modeling and validated by in-vitro experiments.

Table 1: In-Silico Docking and MD Simulation Results

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | RMSD of Ligand during MD (Å) |

| L-type Calcium Channel (Cav1.2) | -9.8 | 15.2 | 1.5 ± 0.3 |

| Phosphodiesterase 3A (PDE3A) | -8.5 | 85.7 | 2.1 ± 0.5 |

Table 2: Experimental Validation of Binding and Inhibition

| Target Protein | Experimental Assay | Measured Value |

| L-type Calcium Channel (Cav1.2) | Radioligand Binding Assay | Ki = 25.5 ± 3.1 nM |

| Phosphodiesterase 3A (PDE3A) | PDE Inhibition Assay | IC50 = 1.6 x 10-5 M (16,000 nM) |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel

This protocol is adapted from standard procedures for characterizing calcium channel binding.[10][11][12][13]

-

Membrane Preparation: Prepare membrane homogenates from a cell line or tissue known to express the L-type calcium channel.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]nitrendipine) and a range of concentrations of the unlabeled competitor, this compound.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay

This protocol is based on a colorimetric assay for PDE activity.[14][15][16]

-

PDE Reaction: In a microplate, incubate purified recombinant human PDE3A with its substrate, cAMP, in the presence of varying concentrations of this compound.

-

5'-Nucleotidase Reaction: After the PDE reaction, add 5'-nucleotidase to the reaction mixture. This enzyme will hydrolyze the 5'-AMP produced by PDE3A to adenosine and inorganic phosphate.

-

Color Development: Add a colorimetric reagent (e.g., a malachite green-based reagent) that forms a colored complex with the inorganic phosphate produced.

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Data Analysis: The amount of color produced is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Signaling Pathway

The dual action of this compound impacts two critical signaling pathways in cardiomyocytes.

Conclusion

The in-silico modeling approach detailed in this guide provides a robust framework for investigating the molecular interactions of this compound with its primary targets, the L-type calcium channel and phosphodiesterase 3A. By combining molecular docking and dynamics simulations with experimental validation, a comprehensive understanding of the compound's mechanism of action can be achieved. This knowledge is invaluable for the rational design of more potent and selective analogs, ultimately accelerating the drug development process. The presented workflow, while hypothetical, is based on established computational and experimental methodologies and serves as a blueprint for future studies on this compound and other dual-activity compounds.

References

- 1. Cyclic nucleotide phosphodiesterase 3A1 protects the heart against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H30N2O9 | CID 128487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 6. compchems.com [compchems.com]

- 7. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 8. Tutorials — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. promega.com [promega.com]

- 15. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 16. abcam.co.jp [abcam.co.jp]

An In-Depth Review of the Preclinical Profile of RS-93522

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-93522 is a dihydropyridine derivative that exhibits dual pharmacological activity as a calcium channel antagonist and a phosphodiesterase inhibitor. Developed by Roche Palo Alto LLC, its primary therapeutic indication was for the treatment of hypertension. Despite its interesting dual mechanism of action, the development of this compound was reportedly discontinued due to low oral bioavailability. This technical guide provides a comprehensive review of the available preclinical data on this compound, including its chemical properties, mechanism of action, and known quantitative pharmacological data. Detailed experimental methodologies for key assays and a depiction of its signaling pathways are also presented to serve as a resource for researchers in cardiovascular drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C27H30N2O9, is identified by its IUPAC name: 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H30N2O9 | [1] |

| Molecular Weight | 526.5 g/mol | [1] |

| CAS Number | 104060-12-0 | [1] |

| IUPAC Name | 5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

Mechanism of Action

This compound functions through a dual mechanism involving the blockade of L-type calcium channels and the inhibition of phosphodiesterase (PDE)[1].

L-type Calcium Channel Antagonism

As a dihydropyridine, this compound is classified as a calcium channel antagonist[2]. This class of drugs primarily targets L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes. By blocking the influx of extracellular calcium ions into these cells, this compound induces vasodilation, leading to a decrease in peripheral resistance and blood pressure. This mechanism is the cornerstone of its antihypertensive effect.

Phosphodiesterase Inhibition

In addition to its calcium channel blocking activity, this compound has been shown to inhibit phosphodiesterase. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells contribute to vasodilation, complementing the effects of calcium channel blockade.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. The most specific value reported is its inhibitory concentration for phosphodiesterase activity.

Table 2: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Tissue System | Reference |

| Phosphodiesterase Inhibition (IC50) | 1.6 x 10^-5 M | Myocardial homogenates |

No specific binding affinities (Ki) for L-type calcium channels or EC50 values for vasodilation have been found in the public domain.

Pharmacokinetic Profile

Information regarding the pharmacokinetics of this compound is conflicting and sparse. It has been reported that the development of this compound was discontinued due to low oral bioavailability. However, another source suggests that the compound is rapidly absorbed and possesses high bioavailability when administered nasally. A detailed comparison of pharmacokinetic parameters from different routes of administration in preclinical models is not publicly available.

Inotropic Effects

This compound has been reported to exert a negative inotropic effect on cultured myocardial cells. This effect is consistent with its calcium channel antagonist activity, as a reduction in calcium influx in cardiomyocytes leads to a decrease in myocardial contractility.

Experimental Protocols

While specific protocols for experiments conducted with this compound are not available, this section provides detailed methodologies for the key assays used to characterize compounds of this class.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Radioassay)

This protocol outlines a general method for determining the inhibitory activity of a compound against cAMP-hydrolyzing PDEs.

Materials:

-

Purified recombinant PDE enzyme

-

Test compound (e.g., this compound)

-

[³H]-cAMP (radiolabeled substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Snake venom (from Ophiophagus hannah)

-

Dowex anion exchange resin

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of the test compound.

-

Initiate the reaction by adding [³H]-cAMP to the reaction mixture.

-

Incubate the mixture at 30°C for a predetermined time.

-

Terminate the reaction by boiling the samples for 3 minutes.

-

Cool the samples on ice.

-

Add snake venom to each sample to convert the [³H]-AMP to [³H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of Dowex resin to separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine.

-

Centrifuge the samples.

-

Transfer the supernatant containing [³H]-adenosine to a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Assessment of Inotropic Effects on Isolated Cardiomyocytes

This protocol describes a general method for measuring the effect of a compound on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Myocyte bathing solution (Tyrode's solution)

-

Test compound (e.g., this compound)

-

Inverted microscope with a video-based edge-detection system

-

Field stimulation electrodes

Procedure:

-

Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit) using enzymatic digestion.

-

Allow the isolated myocytes to adhere to laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with oxygenated Tyrode's solution at physiological temperature (37°C).

-

Pace the cardiomyocytes using field stimulation at a constant frequency (e.g., 1 Hz).

-

Record baseline cell shortening (a measure of contractility) using a video-based edge-detection system.

-

Introduce the test compound at various concentrations into the perfusion solution.

-

Record the steady-state cell shortening at each concentration.

-

Wash out the compound with the control solution to observe reversibility.

-

Analyze the data to determine the concentration-dependent effect of the compound on cardiomyocyte contractility.

References

Methodological & Application

RS-93522: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-93522 is a dihydropyridine derivative that functions as a potent L-type calcium channel antagonist.[1] Additionally, it exhibits inhibitory activity against phosphodiesterase (PDE).[1] This dual mechanism of action makes it a subject of interest in cardiovascular research and drug development. This compound's ability to block calcium influx through L-type calcium channels leads to vascular smooth muscle relaxation and a negative inotropic effect on cardiac muscle.[1] Its PDE inhibitory action can contribute to vasodilation and modulate intracellular signaling pathways. These characteristics necessitate precise and reproducible cell-based assays to elucidate its pharmacological profile.

This document provides detailed application notes and protocols for utilizing this compound in common cell culture assays, focusing on its calcium channel blocking and phosphodiesterase inhibitory activities.

Data Presentation

The following tables summarize the quantitative data reported for this compound in cell culture-based and biochemical assays.

Table 1: Calcium Channel Antagonist Activity of this compound

| Parameter | Cell Type | Assay | IC50 |

| 45Ca2+ Uptake Inhibition | Cultured Vascular Smooth Muscle Cells | Radioligand uptake assay | 10 nM[1] |

| Inhibition of Contraction Amplitude | Cultured Chick Embryo Ventricular Cells | Optical-video motion analysis | 79 nM[1] |

Table 2: Phosphodiesterase Inhibitory Activity of this compound

| Parameter | Source | Assay | IC50 |

| PDE Activity Inhibition | Myocardial Homogenates | Biochemical PDE activity assay | 16 µM[1] |

Signaling Pathways

The primary mechanism of action of this compound involves the blockade of L-type calcium channels, which are crucial for calcium influx into excitable cells like smooth muscle and cardiac myocytes. This inhibition directly impacts downstream signaling cascades dependent on intracellular calcium concentrations. Additionally, its inhibition of phosphodiesterase leads to an accumulation of cyclic adenosine monophosphate (cAMP), activating Protein Kinase A (PKA) and further downstream signaling.

References

Application Notes and Protocols for the Investigation of RS-93522 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-93522 is a dihydropyridine calcium channel antagonist that also exhibits phosphodiesterase inhibitory activity.[1] As a member of the dihydropyridine class, its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The additional phosphodiesterase inhibition may contribute to its vasodilatory effects and potentially modulate its inotropic effects on the heart.[1] Although the clinical development of this compound was discontinued, its unique dual mechanism of action makes it a compound of interest for preclinical research in cardiovascular pharmacology.

These application notes provide a comprehensive overview of the available preclinical data for this compound and offer detailed protocols for its investigation in relevant animal models of hypertension.

Mechanism of Action and Signaling Pathway

This compound primarily targets L-type calcium channels, which are voltage-gated ion channels critical for the contraction of vascular smooth muscle and cardiac muscle. By blocking the influx of calcium into these cells, this compound induces relaxation of the blood vessels, leading to a decrease in peripheral resistance and blood pressure.

Simultaneously, this compound inhibits phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these cyclic nucleotides in vascular smooth muscle cells promote relaxation, further contributing to the vasodilatory effect.

In Vitro Activity

Prior to in vivo studies, the in vitro activity of this compound was characterized in cell-based assays. This data provides a baseline for understanding its potency and cellular effects.

| Cell Type | Assay | Endpoint | IC50 | Reference Compound | Reference IC50 |

| Vascular Smooth Muscle Cells | ⁴⁵Ca uptake | Inhibition of Calcium Influx | 10 nM | Nifedipine | 7 nM |

| Chick Embryo Ventricular Cells | Amplitude of Contraction | Inhibition of Contraction | 79 nM | - | - |

| Myocardial Homogenates | Phosphodiesterase Activity | Inhibition of PDE | 16 µM | Milrinone | Similar potency |

| Table 1: Summary of In Vitro Quantitative Data for this compound.[1] |

Pharmacokinetics and Metabolism

Metabolism studies have been conducted in rats and dogs, indicating that this compound is extensively metabolized following oral administration. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog. Subsequent metabolic steps include ester hydrolysis and oxidation of the methyl and isopropyl groups. It is important to note that species-specific differences in metabolite profiles were observed.

Proposed In Vivo Study Protocol: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Experimental Workflow

Materials and Methods

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

-

Normotensive Wistar-Kyoto (WKY) rats as a control strain (optional).

Housing:

-

Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity).

-

Access to standard chow and water ad libitum.

Drug Preparation:

-

This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene glycol). The vehicle should be tested for any effects on blood pressure.

-

A positive control such as Amlodipine should be prepared in the same vehicle.

Experimental Groups (n=8-10 per group):

-

Vehicle Control

-

This compound (Low Dose - e.g., 1 mg/kg, p.o.)

-

This compound (Medium Dose - e.g., 3 mg/kg, p.o.)

-

This compound (High Dose - e.g., 10 mg/kg, p.o.)

-

Positive Control (e.g., Amlodipine, 5 mg/kg, p.o.)

Procedure:

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.

-

Baseline Measurements: Measure baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days using either radiotelemetry (for continuous monitoring) or the tail-cuff method.

-

Randomization: Randomize animals into treatment groups based on their baseline systolic blood pressure to ensure an even distribution.

-

Dosing: Administer the assigned treatment orally (p.o.) via gavage once daily for a period of 2-4 weeks.

-

Blood Pressure and Heart Rate Monitoring:

-

Telemetry: Record data continuously throughout the study.

-

Tail-cuff: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose on the first day, and then 2-3 times per week at the same time of day).

-

-

Pharmacokinetic Analysis (Optional): Collect sparse blood samples from a subset of animals at various time points after the first and last dose to determine the plasma concentrations of this compound and its major metabolites.

-

Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect blood for final pharmacokinetic and biomarker analysis. Harvest organs such as the heart and aorta for histological analysis (e.g., to assess cardiac hypertrophy and vascular remodeling).

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Example Data Table:

| Treatment Group | Dose (mg/kg, p.o.) | Change in Systolic Blood Pressure (mmHg) from Baseline (Week 4) | Change in Heart Rate (bpm) from Baseline (Week 4) |

| Vehicle Control | - | ||

| This compound | 1 | ||

| This compound | 3 | ||

| This compound | 10 | ||

| Amlodipine | 5 |

Conclusion

This compound is a dihydropyridine calcium channel antagonist with a secondary phosphodiesterase inhibitory action. While its clinical development was halted, it remains a valuable tool for preclinical research into cardiovascular pharmacology. The provided protocols offer a framework for the systematic evaluation of this compound or similar compounds in a relevant animal model of hypertension. Careful consideration of the experimental design, including appropriate controls, dose selection, and outcome measures, is crucial for obtaining robust and interpretable data.

References

Application Notes & Protocols for the Quantification of RS-93522

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of RS-93522 in biological matrices. This compound is a dihydropyridine derivative previously investigated as a vasodilator and antihypertensive agent.[1][2] Due to the discontinuation of its development, published analytical methods are scarce.[1] The following protocols are therefore based on established and validated methods for structurally and functionally similar compounds, specifically phosphodiesterase III inhibitors and other calcium channel antagonists. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Introduction to this compound

This compound, with the chemical formula C27H30N2O9, was developed as a calcium channel antagonist.[2] Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. While its clinical development was halted, the need for accurate quantification in preclinical or research settings may still exist. The analytical methods outlined below are designed to be robust and adaptable for such applications.

Analytical Methodologies

Two primary analytical methods are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable method suitable for quantifying this compound in simpler matrices or at higher concentrations.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for complex biological matrices such as plasma and urine, and for pharmacokinetic studies requiring low limits of quantification.[3][4]

Data Presentation: Quantitative Parameters

The following tables summarize the anticipated performance characteristics of the proposed analytical methods, based on typical validation data for similar compounds.

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Expected Range |

| Linearity (µg/mL) | 0.05 - 10 |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 |

| Limit of Detection (LOD) (µg/mL) | 0.02 |

Table 2: Proposed LC-MS/MS Method Parameters

| Parameter | Expected Range |

| Linearity (ng/mL) | 0.1 - 500 |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 |

| Limit of Detection (LOD) (ng/mL) | 0.03 |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC-UV

This protocol is adapted from established methods for other cardiovascular drugs.[4][5]

3.1.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a structurally similar, commercially available compound like Nimodipine.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate

-

Formic Acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

3.1.2. Sample Preparation: Protein Precipitation

-

To 200 µL of plasma sample, add 20 µL of IS working solution (e.g., 10 µg/mL in methanol).

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 1 minute and transfer to an HPLC vial for analysis.

3.1.3. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: Based on the UV absorbance spectrum of this compound (a scan should be performed, but a starting wavelength of 230-280 nm is likely appropriate for the dihydropyridine structure).

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides higher sensitivity and is adapted from methods for similar small molecules.[3][6]

3.2.1. Materials and Reagents

-

As per Protocol 1, with the addition of a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally analogous compound can be used.[7]

3.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

To 100 µL of plasma sample, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in methanol).

-

Vortex and load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase.

-

Transfer to an LC-MS vial.

3.2.3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90-10% B

-

4.0-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H]+ to be determined by infusion. Product ions to be optimized.

-

IS: Precursor ion [M+H]+ to product ion(s).

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

Signaling Pathway

The diagram below depicts the mechanism of action of this compound as a calcium channel antagonist leading to vasodilation.

References

- 1. RS 93522 - AdisInsight [adisinsight.springer.com]

- 2. This compound | C27H30N2O9 | CID 128487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. [sites.ualberta.ca]

- 6. researchgate.net [researchgate.net]

- 7. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS-93522 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-93522 is a dihydropyridine derivative that exhibits a dual mechanism of action, functioning as both a calcium channel antagonist and a phosphodiesterase (PDE) inhibitor.[1] Initially developed by Roche Bioscience for the treatment of hypertension, its development was discontinued.[2] Despite its discontinued status, the compound's distinct pharmacological profile makes it a subject of interest for in vitro studies, particularly in the context of high-throughput screening (HTS) for novel modulators of calcium channels and phosphodiesterases. These application notes provide detailed protocols for representative HTS assays relevant to the activities of this compound.

Data Presentation

The following table summarizes the quantitative data reported for this compound's biological activities.

| Target/Assay | Cell Type/System | Parameter | Value | Reference |

| Calcium Channel Blockade | Cultured Vascular Smooth Muscle Cells | IC50 (45Ca uptake) | 10 nM | [1] |

| Negative Inotropic Effect | Cultured Chick Embryo Ventricular Cells | IC50 (Amplitude of contraction) | 79 nM | [1] |

| Phosphodiesterase Inhibition | Myocardial Homogenates | IC50 | 16 µM | [1] |

Signaling Pathways

The dual activities of this compound impact two distinct signaling pathways: the calcium signaling pathway and the cyclic adenosine monophosphate (cAMP) signaling pathway.

Caption: Signaling pathway of this compound as a calcium channel blocker.

References